molecular formula C5H11ClN4O2S B2720617 5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride CAS No. 2490406-86-3

5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride

Cat. No. B2720617
CAS RN: 2490406-86-3
M. Wt: 226.68
InChI Key: OPSFSSZPCRBWJJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride, also known as AMPSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Application in Energetic Materials

One application of this compound involves the synthesis of energetic materials. Klapötke et al. (2012) explored the amination of energetic anions leading to high-performing materials like 2-amino-5-nitrotetrazole and 1,1'-diamino-5,5'-bistetrazole. These materials were characterized for their explosive performances and could serve as ligands for high energy-capacity metal complexes, demonstrating significant explosive capabilities comparable to established explosives like hexogen and octogen (Klapötke, Piercey, & Stierstorfer, 2012).

Corrosion Inhibition

Another research focus is on corrosion inhibition. Yadav et al. (2016) investigated pyranopyrazole derivatives for their effectiveness in protecting mild steel in HCl solution. Their studies included gravimetric, electrochemical, and density functional theory (DFT) analyses, finding that these derivatives exhibit significant inhibition efficiency, thereby indicating the potential of related compounds for protecting metals against corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Synthetic Methods

Research also extends to the development of new synthetic methodologies. Li et al. (2011) described a one-pot synthesis of 5-sulfonamidopyrazoles from terminal alkynes, sulfonyl azides, and hydrazones. This method highlights the versatility of such compounds in synthesizing complex structures efficiently, showcasing a copper-catalyzed three-component reaction (Li, Hong, Zhu, Lu, & Wang, 2011).

properties

IUPAC Name

5-(aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S.ClH/c1-9-4(2-6)5(3-8-9)12(7,10)11;/h3H,2,6H2,1H3,(H2,7,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSFSSZPCRBWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-1-methylpyrazole-4-sulfonamide;hydrochloride

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